Cas no 55739-58-7 ((R,R)-Dipamp)

(R,R)-Dipamp is a chiral bisphosphine ligand widely utilized in asymmetric hydrogenation reactions. Its rigid, C₂-symmetric structure enables high enantioselectivity, particularly in the synthesis of optically active compounds such as pharmaceuticals and fine chemicals. The ligand forms stable complexes with transition metals like rhodium and ruthenium, enhancing catalytic efficiency and substrate scope. (R,R)-Dipamp is valued for its predictable stereochemical outcomes and robustness under various reaction conditions. Its effectiveness in producing high enantiomeric excess (ee) makes it a preferred choice for industrial and academic applications requiring precise chiral control. The ligand’s reliability and well-documented performance underscore its importance in asymmetric catalysis.
(R,R)-Dipamp structure
(R,R)-Dipamp structure
Product Name:(R,R)-Dipamp
CAS No:55739-58-7
MF:C28H28O2P2
MW:458.468249320984
MDL:MFCD05863546
CID:89868
PubChem ID:87559703
Update Time:2025-05-27

(R,R)-Dipamp Chemical and Physical Properties

Names and Identifiers

    • (R,R)-DIPAMP
    • (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
    • (+/-)-1,2-ethandiylbi
    • (-)-DIPAMP
    • (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
    • (R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane
    • (R,R)-ETHYLENEBIS[(2-METHOXYPHENYL)PHENYLPHOSPHINE]
    • 1,2-bis((2-methoxyphenyl)(phenyl)phosphino)ethane
    • 1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane
    • 1,2-ethanediylbis[(o-anisylphenyl)phenylphosphine]
    • Ethylenebis(2-methoxyphenylphenylphosphine)
    • Ethylenebis[phenyl(2-methoxyphenyl)phosphine]
    • (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
    • (R,R)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
    • [(1R,2R)-(-)-Bis[(2-methoxyphenyl)phenylphosphino]ethane]
    • 1,2-Bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane
    • BLJ831OWLW
    • (R,R)-(-)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
    • (R,R)-(-)-1,2-BIS[(2-METHOXYPHENYL)(PHENYL)PHOSPHINO]ETHANE
    • Dipamp, (R,R)-
    • (-)-Pamp
    • (R,R)-Dipamp [MI]
    • Pamp, (-)-
    • (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (R,R)-Ethylenebis[(2-methoxyphenyl
    • (R,R)-Dipamp
    • MDL: MFCD05863546
    • Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1
    • InChI Key: QKZWXPLBVCKXNQ-ROJLCIKYSA-N
    • SMILES: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@](C1C=CC=CC=1)C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 458.15600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.8
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: solid
  • Melting Point: 102-106 °C (lit.)
  • Boiling Point: 580.2°C at 760 mmHg
  • Flash Point: 383°C
  • Refractive Index: -85 ° (C=1, CHCl3)
  • PSA: 45.64000
  • LogP: 5.26940
  • Specific Rotation: -88 º (c=1 in chloroform)
  • Optical Activity: [α]22/D −81°, c = 1 in chloroform
  • Solubility: Not determined

(R,R)-Dipamp Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335-H413
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 37/39-26-36/37
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

(R,R)-Dipamp Pricemore >>

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(R,R)-Dipamp Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 3

Reaction Conditions
Reference
Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties
Peluso, Paola; et al, Chirality, 2013, 25(11), 709-718

Production Method 4

Reaction Conditions
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
3.2 Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane
, China, , ,

(R,R)-Dipamp Raw materials

(R,R)-Dipamp Preparation Products

(R,R)-Dipamp Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:55739-58-7)(R,R)-Dipamp
Order Number:A870108
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:21
Price ($):464.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:55739-58-7)(1R,2R)-二[(2-甲氧基苯基)苯基磷]乙烷
Order Number:LE1733547
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:55739-58-7)(R,R)-Dipamp
A870108
Purity:99%
Quantity:1g
Price ($):464.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:55739-58-7)(1R,2R)-二[(2-甲氧基苯基)苯基磷]乙烷
LE1733547
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email